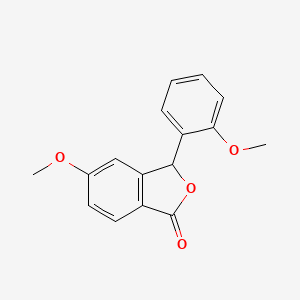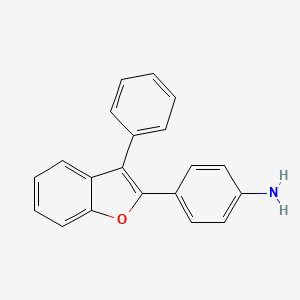
4-(3-Phenyl-1-benzofuran-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Phenylbenzofuran-2-yl)aniline is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 4-(3-Phenylbenzofuran-2-yl)aniline consists of a benzofuran ring fused with a phenyl group and an aniline moiety, making it a unique and potentially valuable compound in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylbenzofuran-2-yl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of benzofuran followed by reduction to introduce the aniline group.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated benzofuran derivative with aniline.
Industrial Production Methods
Industrial production of 4-(3-Phenylbenzofuran-2-yl)aniline may involve large-scale nitration and reduction processes, or the use of continuous flow reactors for palladium-catalyzed amination. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
4-(3-Phenylbenzofuran-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced benzofuran derivatives
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives
科学研究应用
4-(3-Phenylbenzofuran-2-yl)aniline has several scientific research applications:
作用机制
The mechanism of action of 4-(3-Phenylbenzofuran-2-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response
相似化合物的比较
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Phenylbenzofuran: Lacks the aniline moiety but shares the benzofuran core.
Aniline Derivatives: Compounds with aniline groups but different core structures.
Uniqueness
4-(3-Phenylbenzofuran-2-yl)aniline is unique due to its combination of a benzofuran ring, phenyl group, and aniline moiety.
属性
CAS 编号 |
32516-38-4 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC 名称 |
4-(3-phenyl-1-benzofuran-2-yl)aniline |
InChI |
InChI=1S/C20H15NO/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13H,21H2 |
InChI 键 |
SAIJVNZJDBPKGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


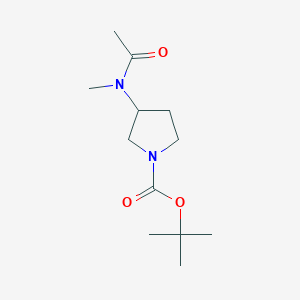

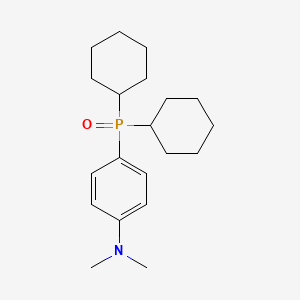
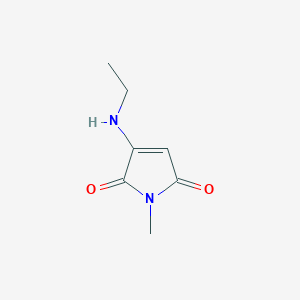
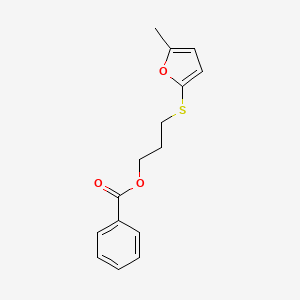
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
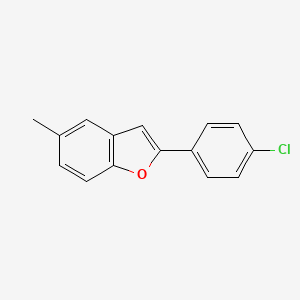
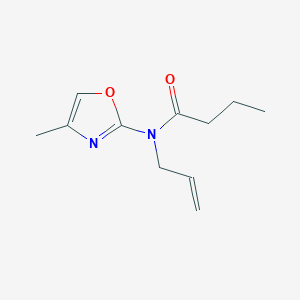
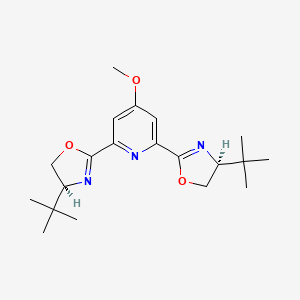
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
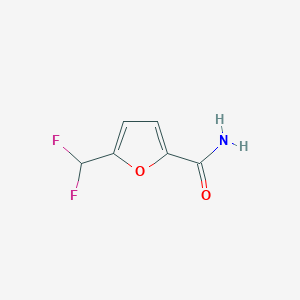
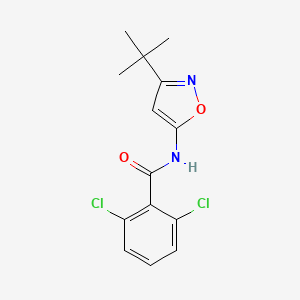
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
